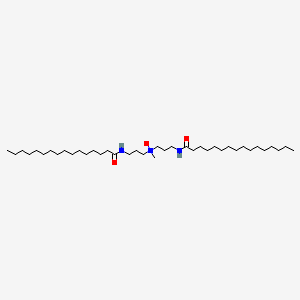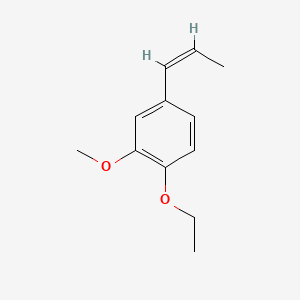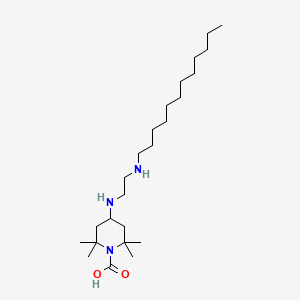
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N'-dodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is a chemical compound with the molecular formula C27H48N2O3. It is known for its unique structural properties, which include a piperidine ring substituted with acetyl and dodecyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- typically involves the reaction of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinol with dodecylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ethanediamide derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- involves its interaction with specific molecular targets. The acetyl and dodecyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The piperidine ring plays a crucial role in binding to enzyme active sites, inhibiting their activity and modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Acetyl-4-(3-dodecyl-2,5-dioxo-1-pyrrolidinyl)-2,2,6,6-tetramethylpiperidine
- 1-Acetyl-2,2,6,6-tetramethyl-4-piperidinol
- N,N-Diethyldodecanamide
Uniqueness
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is unique due to its combination of acetyl and dodecyl groups, which confer distinct physicochemical properties. Its stability, reactivity, and ability to interact with biological molecules make it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
114679-28-6 |
|---|---|
Molekularformel |
C24H49N3O2 |
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
4-[2-(dodecylamino)ethylamino]-2,2,6,6-tetramethylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C24H49N3O2/c1-6-7-8-9-10-11-12-13-14-15-16-25-17-18-26-21-19-23(2,3)27(22(28)29)24(4,5)20-21/h21,25-26H,6-20H2,1-5H3,(H,28,29) |
InChI-Schlüssel |
QBZNGODVTPPCQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCNC1CC(N(C(C1)(C)C)C(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


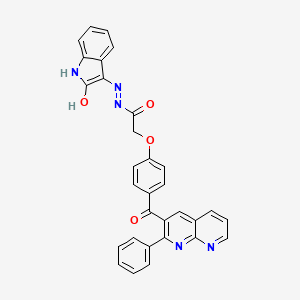
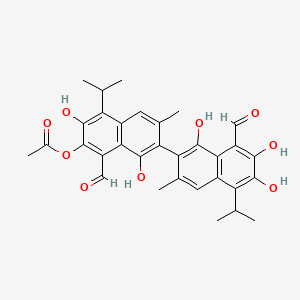
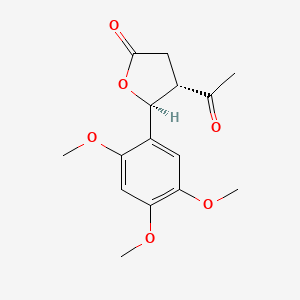
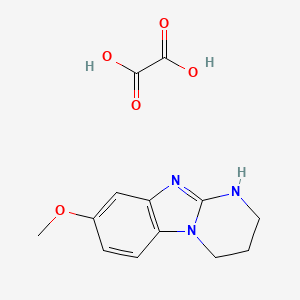
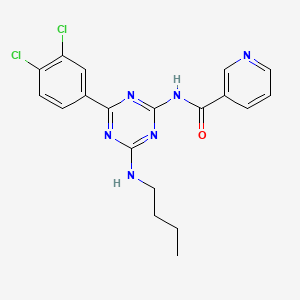
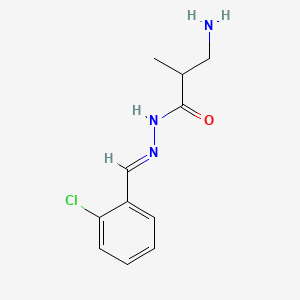
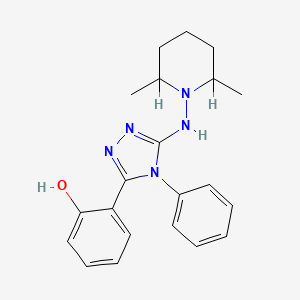
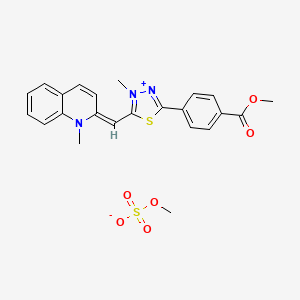
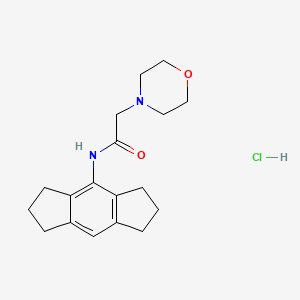
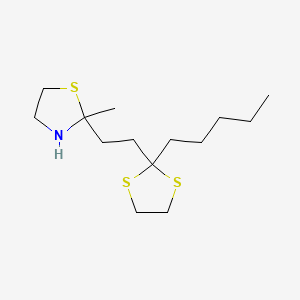
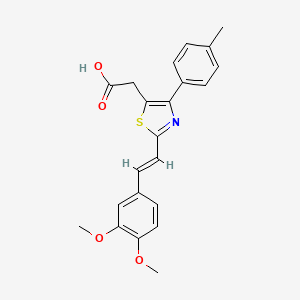
![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)
